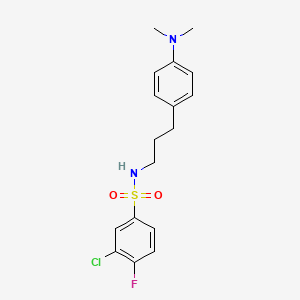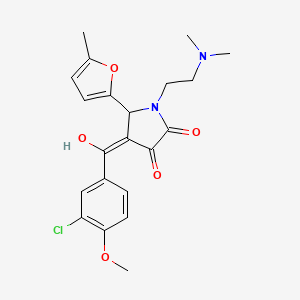
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea” appears to contain several functional groups, including a furan ring, a piperidine ring, and a urea group. The furan ring is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen . The piperidine ring is a common structural motif in many natural products, including alkaloids, and pharmaceuticals . The urea group (-NH-CO-NH-) is a functional group that’s often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and piperidine rings would likely contribute to the compound’s overall stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The furan ring, for example, is an aromatic heterocycle and can undergo electrophilic aromatic substitution . The piperidine ring can undergo reactions typical of secondary amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could enhance the compound’s water solubility .Scientific Research Applications
Antimicrobial Activity
Furan-phenethylurea has been synthesized and evaluated for its antimicrobial potential. In vitro studies demonstrated significant antibacterial activity against various strains. Additionally, it exhibited moderate antifungal activity. Docking studies with relevant protein structures further supported its inhibitory potency .
Anti-Tubercular Agents
While not directly studied for tuberculosis, related compounds with similar structural features have been investigated. For instance, derivatives containing piperidine moieties have shown promise as anti-tubercular agents. Furan-phenethylurea’s structural elements may contribute to similar effects .
Biological Potential of Indole Derivatives
Indole derivatives, such as those containing oxadiazole rings, have diverse biological activities. Furan-phenethylurea, with its oxadiazole moiety, could potentially exhibit properties like bactericidal, fungicidal, and anti-inflammatory effects .
Materials Science and Organic Chemistry
Benzotriazole derivatives, including those with piperidine fragments, find applications in materials science and synthetic organic chemistry. Furan-phenethylurea’s benzotriazole core may contribute to these areas .
Pharmaceutical Science
Benzotriazoles have been explored in pharmaceutical science beyond their biological activity. They play roles as fluorescent compounds, corrosion inhibitors, dyestuffs, and photo stabilizers. Furan-phenethylurea’s benzotriazole component aligns with these applications .
Potential Therapeutic Agents
Piperidines, like the one in Furan-phenethylurea, serve as building blocks for natural products and therapeutic agents. Investigating its potential as an antihypertensive, anti-convulsant, or anti-inflammatory agent could be worthwhile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c24-20(21-11-8-17-5-2-1-3-6-17)22-15-18-9-12-23(13-10-18)16-19-7-4-14-25-19/h1-7,14,18H,8-13,15-16H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDPSZYQQIYNBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-phenethylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diethylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2824017.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2824018.png)

![3-[(4-methylbenzyl)thio]-1-(4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2824020.png)
![3-(4-methoxyphenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2824023.png)
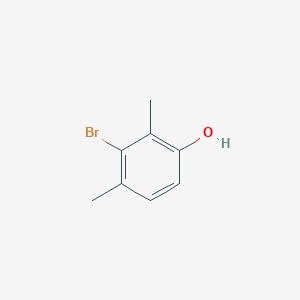
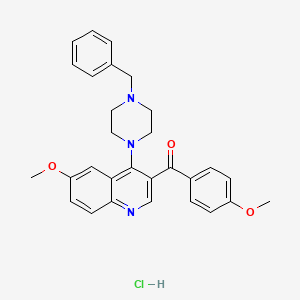
![1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]ethanamine;hydrochloride](/img/structure/B2824031.png)
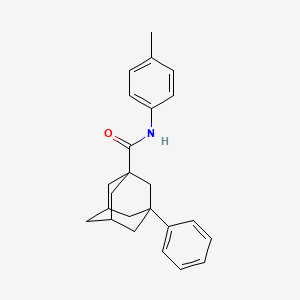
![Methyl 3-({2-[(2-{[(4-bromophenyl)sulfonyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824034.png)
![N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2824036.png)
